molecular formula C13H14N2O2 B8498487 Ethyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate CAS No. 63277-60-1

Ethyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate

Cat. No. B8498487
CAS RN: 63277-60-1
M. Wt: 230.26 g/mol
InChI Key: PHRMBLQCDWEVOR-UHFFFAOYSA-N
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Patent
US04014890

Procedure details

When N-carbethoxy-3-pyrrolidinone phenylhydrazone was reacted in refluxing ethanol in the presence of various strong acid catalysts such as 85% phosphoric acid, concentrated sulfuric acid and anhydrous zinc chloride, the best yield of 2-carbethoxy- 1,2,3,4-tetrahydropyrrolo[3,4-b]indole obtained was 10% of theory. The above phenylhydrazone (M.P. 138° C.) was obtained by reacting equimolar amounts of phenylhydrazine hydrochloride and N-carbethoxypyrrolidinone in refluxing ethanol. The phenylhydrazone is isolated by neutralizing the cooled reaction mixture with potassium carbonate, diluting with water, filtering and drying.
Name
N-carbethoxy-3-pyrrolidinone phenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N[N:8]=[C:9]2[CH2:13][CH2:12][N:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:10]2)C=CC=CC=1.P(=O)(O)(O)O.S(=O)(=O)(O)O.[CH2:29](O)[CH3:30]>[Cl-].[Zn+2].[Cl-]>[C:14]([N:11]1[CH2:12][C:13]2[C:30]3[CH:29]=[CH:12][CH:13]=[CH:9][C:10]=3[NH:8][C:9]=2[CH2:10]1)([O:16][CH2:17][CH3:18])=[O:15] |f:4.5.6|

Inputs

Step One
Name
N-carbethoxy-3-pyrrolidinone phenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN=C1CN(CC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)N1CC=2NC=3C=CC=CC3C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.